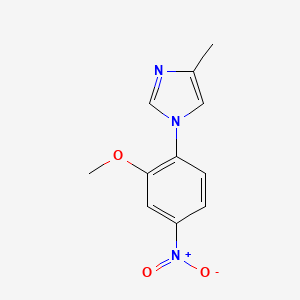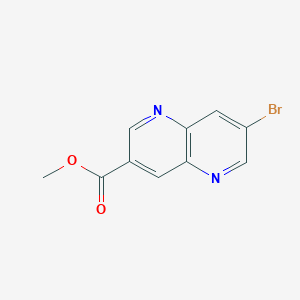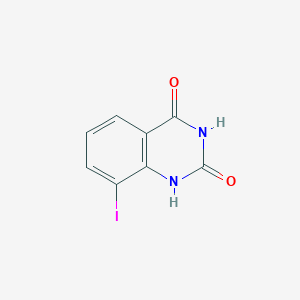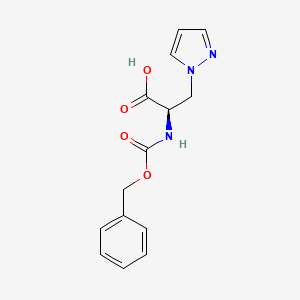
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid
Vue d'ensemble
Description
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid, commonly known as Boc-L-Pro-NH-1-Pyrazole, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazole-containing amino acids and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Properties
Synthesis of Condensed Pyran Containing Compounds : A study explored the reaction of various fused pyran compounds with formic acid, leading to the synthesis of 3-aryl-3-(5-hydroxy-3-methyl-1H-pyrazole-4-yl)propanoic acids. These compounds exhibited antimicrobial properties (Mishriky et al., 2001).
Rapid Synthesis of Pyrazolyl Propanoic Acids : Another research reported a rapid synthesis method for 4H-4-oxo-l-benzopyran-3-yl and 1,3-diarylpyrazol-4-yl propanoic acids, highlighting their potential in medicinal applications due to various pharmacological activities like antifungal, antibacterial, and anticoagulant properties (Reddy & Rao, 2006).
Chemical Analysis and Modification
Functionalization Reactions Study : Research on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid provided insights into the structural establishment of newly synthesized compounds, enhancing the understanding of chemical reactions and properties (Yıldırım & Kandemirli, 2006).
Polymer Modification for Medical Applications : The modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including amino propanoic acids, was studied. This modification led to enhanced thermal stability and antimicrobial activities, suggesting potential use in medical applications (Aly & El-Mohdy, 2015).
Synthesis of Antioxidant and Antimicrobial Compounds : A study synthesized new pyrazole derivatives and evaluated their antioxidant and antimicrobial activities. This research contributes to the development of biologically active molecules with potential medical applications (Bassyouni et al., 2012).
Catalytic Asymmetric Arylation in Medicinal Chemistry : Research demonstrated the asymmetric conjugate addition of arylboronic acids to β-pyrazol-1-yl acrylates, leading to products with potential medicinal applications. This method was notably applied in the synthesis of propanoic acid with activity towards the human GPR40 G-protein coupled receptor (Gopula et al., 2015).
Propriétés
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-13(19)12(9-17-8-4-7-15-17)16-14(20)21-10-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,16,20)(H,18,19)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMIVNGNLQKTJX-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CN2C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CN2C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857281 | |
| Record name | N-[(Benzyloxy)carbonyl]-3-(1H-pyrazol-1-yl)-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid | |
CAS RN |
98632-92-9 | |
| Record name | 1H-Pyrazole-1-propanoic acid, α-[[(phenylmethoxy)carbonyl]amino]-, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98632-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Benzyloxy)carbonyl]-3-(1H-pyrazol-1-yl)-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3030779.png)
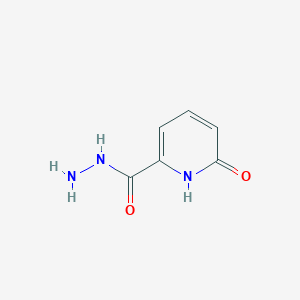
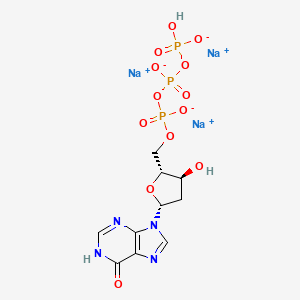
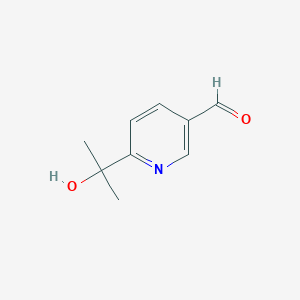

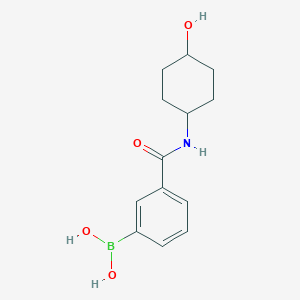


![(8S,10R)-19-Cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide](/img/structure/B3030792.png)
